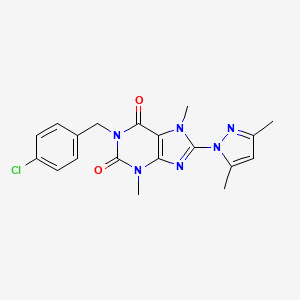

1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

BenchChem offers high-quality 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHCARSHFIVMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Pyrazole derivatives

are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques.

Purine derivatives

, on the other hand, are part of many bioactive aromatic compounds that show clinical and biological applications. The indole scaffold, which is similar to purine, has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives.

Biologische Aktivität

The compound 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , with a CAS number of 305868-69-3 , is a derivative of purine that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.

- Molecular Formula : C₁₈H₁₇ClN₆O₂

- Molecular Weight : 384.82 g/mol

- Structure : The compound features a purine core substituted with a chlorobenzyl group and a pyrazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antifungal, antibacterial, and potential anticancer properties.

Antifungal Activity

A study on similar pyrazole derivatives demonstrated significant antifungal activity against various fungal strains. The structure–activity relationship (SAR) suggested that the presence of the chlorobenzyl and dimethylpyrazole groups enhances antifungal potency. For instance:

- Compounds with phenyl substitutions were more effective against Corynespora cassiicola, achieving over 80% inhibition compared to controls .

Antibacterial Activity

The antibacterial efficacy of compounds related to this purine derivative was evaluated against both Gram-positive and Gram-negative bacteria. Notably:

- Compounds demonstrated moderate to high activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine in the benzyl ring was associated with enhanced antibacterial effects .

Anticancer Potential

Preliminary studies have indicated that derivatives of purine can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in nucleic acid synthesis or cell cycle regulation. Further investigations are needed to elucidate the specific pathways involved.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antifungal Efficacy : In vitro tests showed that derivatives similar to this compound exhibited up to 70% control against Pseudoperonospora cubensis, comparable to standard antifungal agents like iprodione .

- Antibacterial Testing : A comparative study indicated that compounds with similar structures showed inhibition rates ranging from 52% to 79% against Pseudomonas syringae strains, suggesting a promising application in agricultural settings .

Research Findings and Data Tables

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, a study evaluated its effects on several tumor cell lines, revealing that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it can effectively inhibit protein kinases, which are crucial for tumor growth and metastasis. This action is particularly relevant in the context of targeted cancer therapies where selective inhibition of kinase activity can lead to reduced tumor proliferation .

Anti-inflammatory Properties

In addition to its anticancer effects, 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly valuable in treating chronic inflammatory diseases such as arthritis .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases. Further studies are required to explore its potential as a therapeutic agent in conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study published in Molecules examined the anticancer efficacy of various pyrazole derivatives, including 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of purine derivatives and tested their ability to inhibit specific kinases implicated in cancer signaling pathways. The results showed that the target compound effectively inhibited kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.